K 308

Description

Properties

CAS No. |

36774-74-0 |

|---|---|

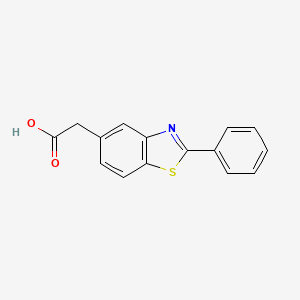

Molecular Formula |

C15H11NO2S |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-benzothiazol-5-yl)acetic acid |

InChI |

InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |

InChI Key |

CGJFGPQHBSLGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

36774-74-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

K 308; K-308; K308 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of K-308: An In-depth Technical Review

This technical guide aims to consolidate the known information regarding K-308 and to provide a framework for the anticipated, yet currently unelucidated, mechanisms that likely underlie its therapeutic effects. The information presented herein is based on the general principles of NSAID pharmacology and the known activities of structurally related benzothiazole derivatives.

Chemical Identity and Classification

K-308 is chemically identified as 2-phenyl-5-benzothiazoleacetic acid.[1][2] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The benzothiazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][3][4]

Presumed Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. Its products are the primary mediators of inflammatory pain and swelling.

It is highly probable that K-308 exerts its anti-inflammatory effects through the inhibition of one or both of these COX isoforms. However, without specific experimental data, the selectivity profile of K-308 for COX-1 versus COX-2 remains unknown. This selectivity is a crucial determinant of an NSAID's efficacy and side-effect profile.

Potential Signaling Pathway

The anticipated signaling pathway for K-308, assuming a traditional NSAID mechanism, is depicted below. This pathway illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs.

References

The Emergence of 2-Phenyl-5-benzothiazoleacetic Acid: A Technical Guide to its Core Chemistry and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Phenyl-5-benzothiazoleacetic acid, a member of the pharmacologically significant benzothiazole family. While the specific discovery and historical records of this particular molecule are not extensively documented, its scientific importance can be understood through the broader history of benzothiazole chemistry and its derivatives, which have become pivotal scaffolds in medicinal chemistry. This document outlines the historical context, a plausible synthetic route, and the potential biological activities of 2-Phenyl-5-benzothiazoleacetic acid, supported by detailed experimental protocols and pathway diagrams.

Historical Context: The Rise of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, has been a subject of scientific inquiry for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, establishing the benzothiazole core as a "privileged structure" in drug discovery.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with diverse therapeutic applications.[3]

Initially recognized for their use as vulcanization accelerators in the rubber industry, the journey of benzothiazoles into the realm of medicine has been marked by the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[3][4][5] The development of numerous synthetic methodologies has further fueled research into this fascinating class of heterocyclic compounds.[6] The synthesis of 2-substituted benzothiazoles, in particular, has been a focus of extensive research, with compounds bearing an aryl group at the 2-position showing significant promise in various therapeutic areas.[7]

It is within this rich scientific landscape that 2-Phenyl-5-benzothiazoleacetic acid emerges as a molecule of interest, combining the established 2-phenyl-benzothiazole core with an acetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Synthesis of 2-Phenyl-5-benzothiazoleacetic Acid

Overall Synthetic Workflow

The proposed synthesis involves the introduction of a thiol group ortho to the amino group of 4-aminophenylacetic acid, followed by the cyclization with benzaldehyde to form the 2-phenyl-benzothiazole ring system.

Caption: Proposed synthetic workflow for 2-Phenyl-5-benzothiazoleacetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-3-mercaptophenylacetic acid (Intermediate D)

This intermediate can be synthesized from 4-aminophenylacetic acid via a Sandmeyer-type reaction followed by reduction.[8][9][10]

-

Protocol:

-

To a suspension of 4-aminophenylacetic acid in aqueous hydrochloric acid at 0°C, a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.[8]

-

The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.[8]

-

The resulting xanthate intermediate is then hydrolyzed and reduced, for instance with sodium sulfide, to yield 4-amino-3-mercaptophenylacetic acid.[8]

-

Step 2: Synthesis of 2-Phenyl-5-benzothiazoleacetic acid (Final Product F)

The final product is obtained through the condensation of 4-amino-3-mercaptophenylacetic acid with benzaldehyde. This is a common and effective method for the synthesis of 2-arylbenzothiazoles.[6][11]

-

Protocol:

-

A mixture of 4-amino-3-mercaptophenylacetic acid and benzaldehyde is refluxed in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

An oxidizing agent, such as air or a mild chemical oxidant, facilitates the cyclization and aromatization to the benzothiazole ring.[6]

-

The product can be purified by recrystallization from an appropriate solvent.

-

Alternative Synthetic Strategies

Other established methods for introducing an acetic acid moiety onto a pre-formed benzothiazole ring could also be considered, such as:

-

Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction: Acylation of 2-phenylbenzothiazole at the 5-position with acetyl chloride, followed by the Willgerodt-Kindler reaction on the resulting ketone, would yield the corresponding thioamide, which can be hydrolyzed to the acetic acid.

-

Arndt-Eistert Homologation: If 2-phenyl-benzothiazole-5-carboxylic acid is available, the Arndt-Eistert reaction provides a method for its conversion to the homologous 2-Phenyl-5-benzothiazoleacetic acid.[12][13][14]

Potential Biological Activities and Signaling Pathways

Based on the extensive research on structurally related benzothiazole derivatives, 2-Phenyl-5-benzothiazoleacetic acid is anticipated to exhibit significant biological activities, particularly as an anti-inflammatory and anticancer agent.[15][16][17]

Anti-inflammatory Activity

The presence of the acetic acid moiety suggests that this compound may act as a cyclooxygenase (COX) inhibitor, a mechanism shared by many NSAIDs.[1][18][19]

-

Potential Signaling Pathway: COX-2 Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

-

NF-κB Signaling Pathway: Many anti-inflammatory compounds also exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.[4][20][21][22][23]

References

- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. research.aston.ac.uk [research.aston.ac.uk]

- 8. prepchem.com [prepchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]

- 12. Arndt-Eistert Synthesis [organic-chemistry.org]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. NF-κB - Wikipedia [en.wikipedia.org]

KAG-308: A Technical Guide to EP4 Receptor Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of KAG-308, a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document details the binding affinity and functional selectivity of KAG-308 for the human EP4 receptor compared to other prostanoid receptors. It also outlines the experimental methodologies for key assays and visualizes critical signaling pathways and workflows.

Quantitative Data: Binding Affinity and Functional Activity

The selectivity of KAG-308 for the EP4 receptor has been determined through comprehensive binding and functional assays. The following tables summarize the quantitative data, showcasing the compound's high affinity and potent agonistic activity at the EP4 receptor, with significantly lower affinity and activity at other related prostanoid receptors.

Table 1: KAG-308 Binding Affinity (Ki) for Human Prostanoid Receptors

| Receptor | Ki (nM) |

| EP4 | 2.57[1] |

| EP3 | 32.4[1] |

| IP | 52.9[1] |

| EP1 | 1410[1] |

| EP2 | 1540[1] |

Ki values represent the inhibition constant, indicating the concentration of KAG-308 required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity.

Table 2: KAG-308 Functional Agonist Activity (EC50) at Human Prostanoid Receptors

| Receptor | EC50 (nM) |

| EP4 | 17[1] |

| EP3 | 160[1] |

| EP1 | >1000[1] |

| EP2 | >1000[1] |

| IP | >10000 |

EC50 values represent the concentration of KAG-308 that elicits a half-maximal response in a functional assay. A lower EC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of KAG-308 at prostanoid receptors. These protocols are based on standard practices for G-protein coupled receptor (GPCR) pharmacology.

Radioligand Binding Assay (for determining Ki values)

This assay measures the ability of KAG-308 to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity.

2.1.1. Materials

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human EP1, EP2, EP3, or EP4 receptor.

-

Radioligand: [³H]-PGE2 (specific activity ~150-200 Ci/mmol).

-

Membrane Preparation: Crude membrane fractions from the receptor-expressing cells.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Test Compound: KAG-308 in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

2.1.2. Procedure

-

Membrane Preparation:

-

Culture the receptor-expressing cells to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), [³H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of KAG-308.

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of unlabeled PGE2.

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.[2]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

2.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the KAG-308 concentration.

-

Determine the IC50 value (the concentration of KAG-308 that inhibits 50% of specific [³H]-PGE2 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50 values)

This assay measures the ability of KAG-308 to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to and activating the EP4 receptor.

2.2.1. Materials

-

Cell Lines: CHO-K1 or HEK293 cells expressing the human EP4 receptor.

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Stimulation Buffer: Serum-free medium or PBS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: KAG-308 in a suitable solvent.

-

Positive Control: A known EP4 agonist (e.g., PGE2).

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

2.2.2. Procedure

-

Cell Seeding:

-

Seed the receptor-expressing cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells for 24 hours.

-

-

Agonist Stimulation:

-

On the day of the assay, aspirate the cell culture medium.

-

Wash the cells once with stimulation buffer.

-

Add varying concentrations of KAG-308 (or the positive control) diluted in stimulation buffer to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Perform the cAMP measurement following the manufacturer's instructions. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).

-

2.2.3. Data Analysis

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the cell lysates to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the KAG-308 concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to KAG-308's mechanism of action and its characterization.

Caption: EP4 Receptor Signaling Pathway initiated by KAG-308.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for cAMP Functional Assay.

References

The Pharmacological Profile of KAG-308: A Selective EP4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KAG-308 is a potent and selective agonist of the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin E2 (PGE2).[1][2] The EP4 receptor is a promising therapeutic target for a variety of conditions, including inflammatory diseases, due to its role in modulating immune responses and tissue repair.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of KAG-308, including its binding affinity, functional activity, and downstream signaling effects. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.

Core Pharmacological Attributes of KAG-308

KAG-308 demonstrates high selectivity for the human EP4 receptor. Its pharmacological activity is characterized by potent agonism, leading to the activation of downstream signaling cascades that mediate its therapeutic effects. The primary mechanism of action involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for KAG-308's binding affinity and functional agonistic activity.

Table 1: Receptor Binding Affinity of KAG-308 [1][2]

| Receptor | Ki (nM) |

| Human EP4 | 2.57 |

| Human EP1 | 1410 |

| Human EP2 | 1540 |

| Human EP3 | 32.4 |

| Human IP | 52.9 |

Table 2: Functional Agonistic Activity of KAG-308 [1]

| Receptor | Agonistic Activity (Ki, nM) |

| Human EP4 | 17 |

| Human EP1 | 1000 |

| Human EP2 | 1000 |

| Human EP3 | 160 |

Signaling Pathways of the EP4 Receptor

The EP4 receptor primarily couples to the Gsα subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][5] This canonical pathway involves the activation of Protein Kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[1] However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including those involving Gαi and phosphatidylinositol 3-kinase (PI3K), which can modulate the cellular response.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

An In-Depth Technical Guide to the Dopamine D2 and D3 Receptor Partial Agonism of SLV308 (Pardoprunox)

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Partial Agonism at Dopamine D2 and D3 Receptors

SLV308, also known as pardoprunox, is a novel non-ergot ligand that exhibits partial agonism at dopamine D2 and D3 receptors.[1] Unlike a full agonist, which elicits a maximal receptor response, a partial agonist produces a submaximal response, even at saturating concentrations. This intrinsic activity profile means SLV308 can act as a functional agonist in states of low dopaminergic tone and as a functional antagonist in the presence of a full agonist, such as dopamine itself. This modulatory effect is a key feature of its therapeutic potential, particularly in conditions like Parkinson's disease where stabilizing dopaminergic signaling is crucial.[1]

Quantitative Analysis of Receptor Interaction

The pharmacological profile of SLV308 is defined by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) at dopamine D2 and D3 receptors.

Binding Affinity

SLV308 demonstrates high affinity for both D2 and D3 receptors, as well as for the serotonin 5-HT1A receptor, where it acts as a full agonist.

| Receptor | Ki (nM) |

| Dopamine D2 | 7.9 |

| Dopamine D3 | 2.5 |

| Dopamine D4 | 16 |

| Serotonin 5-HT1A | 3.2 |

Table 1: Binding affinities (Ki) of SLV308 at various receptors.

Functional Activity

The partial agonist nature of SLV308 is quantified by its intrinsic activity in functional assays. At the human dopamine D2L receptor, SLV308 demonstrates an efficacy of 50% in forskolin-stimulated cAMP accumulation assays.[1] At the human recombinant dopamine D3 receptor, it shows an intrinsic activity of 67% in [35S]GTPγS binding assays.[1]

| Receptor | Assay | Parameter | Value |

| Human Dopamine D2L | cAMP Accumulation | Efficacy | 50% |

| Human Dopamine D2L | cAMP Accumulation | pEC50 | 8.0 |

| Human Dopamine D2L | Antagonism of Quinpirole-induced inhibition of K+-stimulated [3H]-dopamine release | pA2 | 8.5 |

| Human Dopamine D3 | [35S]GTPγS Binding | Intrinsic Activity | 67% |

| Human Dopamine D3 | [35S]GTPγS Binding | pEC50 | 9.2 |

| Human Dopamine D3 | Antagonism of Dopamine-induced [35S]GTPγS binding | pA2 | 9.0 |

Table 2: Functional activity parameters of SLV308 at human dopamine D2 and D3 receptors.[1]

Signaling Pathways and Experimental Workflows

The interaction of SLV308 with D2 and D3 receptors modulates downstream signaling cascades. The following diagrams illustrate these pathways and the experimental workflows used to characterize these interactions.

Dopamine D2/D3 Receptor Signaling Pathway with a Partial Agonist

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist, including a partial agonist like SLV308, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: SLV308 partial agonism at D2/D3 receptors leading to inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This involves competing a radiolabeled ligand with the unlabeled test compound (SLV308) for binding to the receptor.

Caption: Workflow for determining the binding affinity of SLV308 using a radioligand binding assay.

Experimental Workflow for Functional [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay measures the functional activation of G-proteins following receptor stimulation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is proportional to the degree of G-protein activation by the agonist.

Caption: Workflow for assessing the functional activity of SLV308 via a [35S]GTPγS binding assay.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the partial agonist activity of SLV308 at dopamine D2 and D3 receptors. Specific parameters may vary based on the exact experimental setup.

Radioligand Binding Assays

-

Membrane Preparation:

-

Cells stably expressing the human dopamine D2 or D3 receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2/D3 receptors) with varying concentrations of unlabeled SLV308.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of SLV308.

-

Determine the IC50 value (the concentration of SLV308 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the dopamine D2 or D3 receptor as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of SLV308 in an assay buffer containing GDP (to ensure G-proteins are in their inactive state).

-

Add [35S]GTPγS to initiate the binding reaction.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of the log concentration of SLV308.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting concentration-response curve using non-linear regression.

-

The intrinsic activity is calculated as the Emax of SLV308 relative to the Emax of a full agonist (e.g., dopamine).

-

Forskolin-Stimulated cAMP Accumulation Assay

-

Cell Culture and Plating:

-

Culture cells stably expressing the dopamine D2 receptor in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of SLV308 to the cells.

-

Stimulate the cells with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of SLV308.

-

Determine the IC50 value from the concentration-response curve.

-

The efficacy is determined by the maximal inhibition of cAMP production by SLV308 compared to a full agonist.

-

References

The Dual-Action Profile of SLV308: A Full 5-HT1A Agonist with Partial D2/D3 Agonism

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SLV308 (pardoprunox) is a novel non-ergot ligand that has garnered significant interest within the neuroscience and drug development communities for its unique pharmacological profile. It acts as a potent full agonist at the serotonin 5-HT1A receptor while simultaneously exhibiting partial agonist activity at dopamine D2 and D3 receptors. This dual-action mechanism suggests potential therapeutic applications in a range of neurological and psychiatric disorders, including Parkinson's disease, where it has been investigated for its ability to modulate both dopaminergic and serotonergic systems. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of SLV308, with a focus on its full agonist activity at the 5-HT1A receptor.

Quantitative Pharmacological Data

The pharmacological characteristics of SLV308 have been determined through a series of in vitro assays, quantifying its binding affinity, potency, and efficacy at various neurotransmitter receptors.

Receptor Binding Affinity

The binding affinity of SLV308 for a range of relevant receptors was assessed using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.

| Receptor | pKi |

| Dopamine D3 | 8.6 |

| Serotonin 5-HT1A | 8.5 |

| Dopamine D2 | 8.1 |

| Dopamine D4 | 7.8 |

| α1-Adrenergic | 7.8 |

| α2-Adrenergic | 7.4 |

| Serotonin 5-HT7 | 7.2 |

| Table 1: Receptor Binding Affinity Profile of SLV308.[1] |

Functional Activity

The functional activity of SLV308 was evaluated through various in vitro functional assays, including cAMP accumulation and GTPγS binding assays. These assays determine the potency (pEC50) and efficacy or intrinsic activity (IA) of the compound at its target receptors.

| Receptor | Assay Type | pEC50 | Efficacy / Intrinsic Activity (IA) | Classification |

| Serotonin 5-HT1A | cAMP Accumulation | 6.3 | 100% | Full Agonist |

| Dopamine D2 | cAMP Accumulation | 8.0 | 50% | Partial Agonist |

| Dopamine D3 | GTPγS Binding | 9.2 | 67% | Partial Agonist |

| Table 2: Functional Activity Profile of SLV308.[1] |

In vivo electrophysiological studies in rats further corroborate these findings, demonstrating that SLV308 is a potent full agonist at the 5-HT1A receptor in the dorsal raphe nucleus (DRN), where it completely suppresses the firing activity of serotonin neurons.[2] This effect was preventable and reversible by the selective 5-HT1A receptor antagonist WAY-100,635.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of SLV308.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of SLV308 for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the recombinant human receptor of interest or from specific brain regions of rodents (e.g., rat striatum for D2/D3 receptors, hippocampus for 5-HT1A receptors).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used for the incubation.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes and a range of concentrations of the test compound (SLV308).

-

Separation of Bound and Free Radioligand: Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional agonist or antagonist activity of SLV308 at Gαi/o-coupled receptors (like 5-HT1A and D2) by measuring the inhibition of forskolin-stimulated cAMP accumulation.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT1A or D2 receptor are cultured in appropriate media.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

Stimulation: Cells are pre-incubated with various concentrations of the test compound (SLV308). Subsequently, forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels. For Gαi/o-coupled receptors, agonist activation will inhibit this forskolin-stimulated cAMP production.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based kit.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy) are determined. For full agonists, the maximal inhibition will be comparable to that of a reference full agonist.

[35S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins coupled to a specific receptor (e.g., D3) by a test compound, providing a direct measure of agonist efficacy.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the recombinant human D3 receptor or from relevant rodent brain tissue are prepared.

-

Assay Buffer: The assay is conducted in a buffer containing HEPES, MgCl2, NaCl, and GDP. The concentration of GDP is critical and needs to be optimized for each receptor system.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test compound (SLV308).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the concentration of the test compound to determine the EC50 (potency) and Emax (maximal effect, representing intrinsic activity).

Visualizations of Pathways and Processes

Signaling Pathway of the 5-HT1A Receptor

Caption: 5-HT1A receptor signaling cascade upon activation by SLV308.

Experimental Workflow for cAMP Accumulation Assay

References

KAG-308: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of KAG-308, a potent and selective prostaglandin E2 receptor subtype 4 (EP4) agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation, immunology, and gastroenterology.

Chemical Structure and Properties

KAG-308 is a synthetic, orally active small molecule with a complex chemical structure. Its systematic IUPAC name is 4-[(Z)-(1S,5R,6R,7R)-6-[(1E,3R,4R)-3-Hydroxy-4-(m-tolyl)-1-pentenyl]-7-hydroxy-4,4-difluoro-2-oxabicyclo[3.3.0]octan-3-ylidene]-1-(tetrazol-5-yl)butane.

Table 1: Chemical and Physical Properties of KAG-308

| Property | Value | Reference |

| Molecular Formula | C24H30F2N4O3 | [1][2][3] |

| Molecular Weight | 460.52 g/mol | [1][2][3] |

| CAS Number | 1215192-68-9 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

KAG-308 is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function. This signaling cascade is central to the anti-inflammatory effects of KAG-308.[4]

The activation of the EP4 receptor by KAG-308 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and to promote mucosal healing.[5] These properties make KAG-308 a promising therapeutic candidate for inflammatory conditions, particularly ulcerative colitis.

Diagram 1: KAG-308 Signaling Pathway

Caption: KAG-308 activates the EP4 receptor, initiating a cAMP-PKA signaling cascade.

In Vitro Efficacy

The potency and selectivity of KAG-308 have been characterized in various in vitro assays.

Table 2: In Vitro Activity of KAG-308

| Assay | Receptor | Cell Line | Value | Reference |

| Receptor Binding (Ki) | Human EP4 | 2.57 nM | [4] | |

| Human EP1 | >1000 nM | [4] | ||

| Human EP2 | >1000 nM | [4] | ||

| Human EP3 | 323 nM | [4] | ||

| cAMP Accumulation (EC50) | Human EP4 | 0.8 nM | ||

| TNF-α Production Inhibition (IC50) | LPS-stimulated human whole blood | 1.8 nM |

In Vivo Efficacy

The therapeutic potential of KAG-308 has been evaluated in a well-established animal model of inflammatory bowel disease.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Oral administration of KAG-308 has been shown to significantly ameliorate the severity of colitis in mice treated with DSS. Key parameters evaluated in this model include:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Shortening of the colon is a hallmark of intestinal inflammation.

-

Histological Analysis: Microscopic examination of colon tissue to assess inflammation, ulceration, and crypt damage.

Table 3: In Vivo Efficacy of KAG-308 in DSS-Induced Colitis

| Parameter | Vehicle Control | KAG-308 (1 mg/kg) | Reference |

| Disease Activity Index (DAI) at Day 8 | 3.5 ± 0.5 | 1.2 ± 0.3 | |

| Colon Length (cm) at Day 8 | 5.8 ± 0.4 | 7.5 ± 0.5 | |

| Histological Score at Day 8 | 8.2 ± 1.1 | 2.5 ± 0.8 | |

| p < 0.01 vs. Vehicle Control |

Experimental Protocols

This section provides an overview of the methodologies used to characterize KAG-308.

Receptor Binding Assay

Objective: To determine the binding affinity of KAG-308 for the human EP4 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human EP4 receptor are prepared.

-

Binding Reaction: Membranes are incubated with a radiolabeled prostaglandin E2 ([³H]-PGE2) and varying concentrations of KAG-308 in a binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of KAG-308 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To measure the functional agonist activity of KAG-308 at the EP4 receptor.

Methodology:

-

Cell Culture: Cells expressing the EP4 receptor are seeded in multi-well plates.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of KAG-308.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The EC50 value (the concentration of KAG-308 that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Diagram 2: cAMP Accumulation Assay Workflow

Caption: Workflow for determining the functional agonist activity of KAG-308.

TNF-α Production Inhibition Assay

Objective: To assess the anti-inflammatory activity of KAG-308 by measuring its effect on TNF-α production.

Methodology:

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) are used.

-

Treatment: Cells are pre-treated with various concentrations of KAG-308.

-

Stimulation: TNF-α production is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Sample Collection: The cell culture supernatant is collected after a defined incubation period.

-

Detection: The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit.[6]

-

Data Analysis: The IC50 value (the concentration of KAG-308 that inhibits 50% of the LPS-induced TNF-α production) is calculated.

DSS-Induced Colitis in Mice

Objective: To evaluate the in vivo efficacy of KAG-308 in a model of inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days to induce acute colitis.[3][7]

-

Treatment: KAG-308 is administered orally to the mice, typically starting before or at the same time as DSS administration.

-

Monitoring: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[3]

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and their colons are excised. The length of the colon is measured.

-

Histopathology: A section of the colon is fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation and tissue damage.[8]

Conclusion

KAG-308 is a potent and selective EP4 receptor agonist with significant anti-inflammatory and mucosal healing properties. Its efficacy in preclinical models of ulcerative colitis suggests its potential as a novel therapeutic agent for the treatment of inflammatory bowel diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of KAG-308 and other EP4-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration [pubmed.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. socmucimm.org [socmucimm.org]

- 8. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of SLV308 (Pardoprunox): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV308 (Pardoprunox) is an investigational compound that has been evaluated for the treatment of Parkinson's disease.[1][2] Developed by Solvay, this small molecule reached Phase III clinical trials before its development was discontinued.[2] Pardoprunox exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor.[1][2][3] This technical guide provides an in-depth overview of the preclinical research findings for SLV308, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacological Profile: Quantitative Data

The preclinical data for Pardoprunox reveals a multi-target engagement strategy, with high affinity and functional activity at key dopamine and serotonin receptors implicated in Parkinson's disease.

Table 1: Receptor Binding Affinities of Pardoprunox

| Receptor | pKi | Reference |

| Dopamine D₂ | 8.1 | [2] |

| Dopamine D₃ | 8.6 | [2] |

| Dopamine D₄ | 7.8 | [2] |

| Serotonin 5-HT₁ₐ | 8.5 | [2] |

| α₁-Adrenergic | 7.8 | [2] |

| α₂-Adrenergic | 7.4 | [2] |

| Serotonin 5-HT₇ | 7.2 | [2] |

Table 2: Functional Activity of Pardoprunox at Key Receptors

| Receptor | Activity | Efficacy (Intrinsic Activity) | pEC₅₀ | Reference |

| Dopamine D₂ | Partial Agonist | 50% | 8.0 | [2][4] |

| Dopamine D₃ | Partial Agonist | 67% | 9.2 | [2][4] |

| Serotonin 5-HT₁ₐ | Full Agonist | 100% | 6.3 | [2][4] |

Signaling Pathways and Mechanism of Action

Pardoprunox's therapeutic potential in Parkinson's disease is rooted in its dual action on the dopaminergic and serotonergic systems. As a partial D2/D3 agonist, it is designed to provide sufficient dopaminergic stimulation to alleviate motor symptoms while avoiding the excessive receptor activation that can lead to side effects like dyskinesia and psychosis.[5] Its full agonism at 5-HT1A receptors may contribute to anti-dyskinetic effects and potentially address non-motor symptoms of the disease.[5][6]

Preclinical Efficacy in Animal Models of Parkinson's Disease

Pardoprunox has demonstrated efficacy in rodent and non-human primate models of Parkinson's disease, showing improvements in motor function and a reduced propensity to induce dyskinesia compared to standard treatments like levodopa.

Table 3: In Vivo Effects of Pardoprunox in Parkinson's Disease Models

| Animal Model | Behavioral Assay | Dose (mg/kg, p.o.) | Key Findings | Reference |

| Rat (6-OHDA lesion) | Contralateral Turning Behavior | MED = 0.03 | Induced contralateral turning, indicative of dopamine receptor agonism. | [5] |

| Common Marmoset (MPTP-treated) | Locomotor Activity | MED = 0.03 | Dose-dependently increased locomotor activity. | [5] |

| Common Marmoset (MPTP-treated) | Motor Disability | MED = 0.03 | Dose-dependently decreased motor disability. | [5] |

| Rodents | Novelty-Induced Locomotion | MED = 0.01 | Attenuated novelty-induced locomotor activity. | [5] |

| Rodents | (+)-Amphetamine-Induced Hyperlocomotion | MED = 0.3 | Attenuated amphetamine-induced hyperlocomotion. | [5] |

| Rodents | Apomorphine-Induced Climbing | MED = 0.6 | Attenuated apomorphine-induced climbing. | [5] |

| Common Marmoset (MPTP-treated, drug-naïve) | Dyskinesia Induction | 0.1 | Induced less intense and shorter duration dyskinesia compared to ropinirole and levodopa. Showed only mild dyskinesia in response to a subsequent levodopa challenge. | [7] |

| Common Marmoset (MPTP-treated, L-dopa primed) | Dyskinesia Modulation (in combination with L-dopa) | 0.0125-0.025 | In combination with L-dopa, initially produced similar dyskinesia to L-dopa alone, but the intensity diminished with continued treatment. | [8] |

MED: Minimum Effective Dose

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical evaluations of Pardoprunox.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of Pardoprunox at various neurotransmitter receptors.

Methodology:

-

Receptor Binding Assays:

-

Preparation of Cell Membranes: Membranes were prepared from cells recombinantly expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ).

-

Radioligand Binding: Assays were conducted using specific radioligands for each receptor. The reaction mixture typically included cell membranes, the radioligand, and varying concentrations of Pardoprunox.

-

Incubation and Detection: Following incubation, the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: Inhibition constants (Ki) were calculated from the IC₅₀ values (concentration of Pardoprunox that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

-

Functional Assays (e.g., Forskolin-Stimulated cAMP Accumulation for D₂ and 5-HT₁ₐ receptors):

-

Cell Culture: Cells expressing the receptor of interest were cultured to an appropriate density.

-

Assay Procedure: Cells were incubated with Pardoprunox at various concentrations in the presence of forskolin (an adenylyl cyclase activator).

-

cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP) was determined using a commercially available assay kit (e.g., ELISA-based).

-

Data Analysis: The potency (EC₅₀) and efficacy (as a percentage of the maximal response to a full agonist) of Pardoprunox were determined by fitting the concentration-response data to a sigmoidal curve.

-

-

[³⁵S]GTPγS Binding Assay (for D₃ receptors):

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the D₃ receptor were used.

-

Assay Procedure: Membranes were incubated with varying concentrations of Pardoprunox in the presence of GDP and [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to G-proteins upon receptor activation was measured by scintillation counting after filtration.

-

Data Analysis: The potency (EC₅₀) and efficacy (intrinsic activity) were determined from the concentration-response curves.

-

In Vivo Animal Models of Parkinson's Disease

1. 6-Hydroxydopamine (6-OHDA) Rat Model

-

Objective: To evaluate the pro-dopaminergic effects of Pardoprunox in a model of dopamine depletion.

-

Experimental Protocol:

-

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Lesioning: Unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to induce degeneration of dopaminergic neurons on one side of the brain.

-

Behavioral Testing (Contralateral Turning): Following a recovery period, rats were administered Pardoprunox orally. The number of full contralateral (away from the lesioned side) turns was recorded over a specified period. This behavior is indicative of dopamine receptor stimulation in the denervated striatum.

-

2. MPTP-Treated Common Marmoset Model

-

Objective: To assess the efficacy of Pardoprunox in a primate model that closely mimics the motor symptoms of Parkinson's disease.

-

Experimental Protocol:

-

Animals: Adult common marmosets (Callithrix jacchus).

-

MPTP Administration: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce bilateral parkinsonism.

-

Behavioral Assessment:

-

Motor Activity: Locomotor activity was quantified using automated activity monitors.

-

Motor Disability: A standardized rating scale was used to score various aspects of motor function, including posture, movement, and bradykinesia.

-

Dyskinesia: The presence and severity of abnormal involuntary movements were scored by a trained observer.

-

-

Drug Administration: Pardoprunox was administered orally, and behavioral assessments were conducted at multiple time points post-dosing.

-

In Vivo Electrophysiology

-

Objective: To investigate the effects of Pardoprunox on the firing activity of dopamine and serotonin neurons.

-

Experimental Protocol:

-

Animals: Anesthetized rats.

-

Recording: Extracellular single-unit recordings were performed in the ventral tegmental area (VTA), substantia nigra pars compacta (SNc), and dorsal raphe nucleus (DRN).

-

Drug Administration: Pardoprunox was administered intravenously, and changes in the firing rate and pattern of neurons were recorded.

-

Key Findings: Pardoprunox acted as a potent partial D₂-like receptor agonist in the VTA, reducing burst firing. In the SNc, it behaved as either a partial or a full D₂-like agonist in different neuronal populations. In the DRN, it acted as a potent full 5-HT₁ₐ receptor agonist, completely suppressing the firing of 5-HT neurons.[6]

-

Conclusion

The preclinical data for SLV308 (Pardoprunox) demonstrate a novel mechanism of action, combining partial agonism at D₂ and D₃ receptors with full agonism at 5-HT₁ₐ receptors. This pharmacological profile translated into efficacy in animal models of Parkinson's disease, with Pardoprunox improving motor function and, notably, showing a lower propensity to induce dyskinesia compared to standard dopaminergic therapies. The detailed experimental protocols and findings presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical science of Pardoprunox and the broader field of multi-target therapies for neurodegenerative disorders. Although the clinical development of Pardoprunox was halted, the preclinical data provide valuable insights into the potential benefits of modulating both the dopaminergic and serotonergic systems for the treatment of Parkinson's disease.

References

- 1. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pardoprunox - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An in vivo pharmacological evaluation of pardoprunox (SLV308)--a novel combined dopamine D(2)/D(3) receptor partial agonist and 5-HT(1A) receptor agonist with efficacy in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo effects of pardoprunox (SLV308), a partial D₂/D₃ receptor and 5-HT1A receptor agonist, on rat dopamine and serotonin neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pardoprunox reverses motor deficits but induces only mild dyskinesia in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The partial dopamine agonist pardoprunox (SLV308) administered in combination with l-dopa improves efficacy and decreases dyskinesia in MPTP treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Pathways of KAG-308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular pathways underlying the anti-inflammatory effects of KAG-308, a potent and selective prostaglandin E2 (PGE2) receptor 4 (EP4) agonist. KAG-308 has demonstrated significant efficacy in preclinical models of inflammatory diseases, particularly ulcerative colitis, by modulating key signaling cascades to suppress inflammatory responses and promote mucosal healing.

Core Mechanism of Action: EP4 Receptor Agonism

KAG-308 exerts its anti-inflammatory effects by selectively binding to and activating the EP4 receptor, a G-protein coupled receptor (GPCR) for the endogenous lipid mediator, prostaglandin E2.[1][2] The EP4 receptor is highly expressed in immune cells, including macrophages and T cells, as well as intestinal epithelial cells, making it a critical target for modulating inflammation.[1][3]

Upon activation by KAG-308, the EP4 receptor couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a primary effector in this anti-inflammatory pathway.[4][5] Activated PKA then phosphorylates various downstream targets, including transcription factors, to ultimately suppress the expression of pro-inflammatory genes.[4][6]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 6. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

KAG-308: A Novel EP4 Agonist for Epithelial Regeneration in Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by diffuse mucosal inflammation and epithelial injury. Current therapeutic strategies often focus on immunosuppression, which can be associated with significant side effects and a lack of direct mucosal healing properties. KAG-308, a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of KAG-308, detailing its mechanism of action, preclinical efficacy, and its role in promoting epithelial regeneration. Through its dual action of suppressing inflammation and stimulating mucosal repair, KAG-308 presents a novel approach to the management of ulcerative colitis.

Introduction

The EP4 receptor, highly expressed in the small intestine and colon, is a key regulator of intestinal homeostasis.[1] Activation of the EP4 receptor has been shown to exert anti-inflammatory effects and promote epithelial regeneration, making it an attractive target for the treatment of ulcerative colitis.[1][2] KAG-308 is an orally active and selective EP4 receptor agonist that has demonstrated significant therapeutic potential in preclinical models of colitis.[1][2] This guide will delve into the pharmacological profile of KAG-308, its efficacy in animal models, and the underlying signaling pathways that mediate its therapeutic effects.

Pharmacological Profile of KAG-308

Receptor Binding Affinity and Selectivity

KAG-308 exhibits high binding affinity and selectivity for the human EP4 receptor. In competitive binding assays, KAG-308 demonstrated a significantly lower inhibition constant (Ki) for the EP4 receptor compared to other prostanoid receptors, indicating its high selectivity.

Table 1: Receptor Binding Affinity (Ki, nM) of KAG-308 [3]

| Receptor | Ki (nM) |

| Human EP4 | 2.57 |

| Human EP1 | 1410 |

| Human EP2 | 1540 |

| Human EP3 | 32.4 |

| Human IP | 52.9 |

Functional Agonist Activity

KAG-308 demonstrates potent functional agonism at the human EP4 receptor, with weak activity at other EP receptor subtypes.

Table 2: Functional Agonist Activity (EC50, nM) of KAG-308 [3]

| Receptor | EC50 (nM) |

| Human EP4 | 17 |

| Human EP1 | >1000 |

| Human EP2 | >1000 |

| Human EP3 | 160 |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that KAG-308 is orally bioavailable.

Table 3: Pharmacokinetic Parameters of KAG-308 in Mice [2]

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Intravenous | 0.3 | - | - | - | - |

| Oral | 0.3 | 1.8 ± 0.5 | 0.25 | 2.4 ± 0.5 | 12.6 |

| Oral | 1 | 13.7 ± 4.9 | 0.5 | 20.6 ± 7.1 | 32.1 |

| Data are presented as mean ± S.D. (n=3) |

Mechanism of Action

KAG-308's therapeutic effects in ulcerative colitis are mediated through a dual mechanism: suppression of inflammation and promotion of epithelial regeneration.

Anti-inflammatory Effects

KAG-308 potently inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in both peripheral whole blood and CD4+ T cells.[1][3] This anti-inflammatory action is a key component of its efficacy in mitigating the inflammatory cascade characteristic of ulcerative colitis.

Epithelial Regeneration

The activation of the EP4 receptor by KAG-308 plays a crucial role in promoting the healing of the damaged intestinal mucosa. This is achieved through the stimulation of intestinal epithelial cell proliferation and differentiation, leading to the restoration of the epithelial barrier.[2][4]

Preclinical Efficacy in Ulcerative Colitis Models

The therapeutic potential of KAG-308 has been evaluated in well-established mouse models of ulcerative colitis.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Oral administration of KAG-308 has been shown to suppress the onset of DSS-induced colitis and promote histological mucosal healing.[2] In these studies, KAG-308 was more effective than the conventional ulcerative colitis treatment, sulfasalazine (SASP).[2]

Azoxymethane (AOM)/DSS-Induced Colitis-Associated Cancer Model

In a model of colitis-associated cancer, KAG-308 prevented colorectal carcinogenesis by inhibiting the development of colitis and reducing mortality.[2]

Signaling Pathways

The binding of KAG-308 to the EP4 receptor initiates downstream signaling cascades that mediate its anti-inflammatory and regenerative effects.

EP4 Receptor Signaling in Inflammation and Epithelial Regeneration

Activation of the Gs-coupled EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This pathway is believed to be central to both the anti-inflammatory and epithelial regenerative effects of KAG-308. In macrophages, EP4 signaling can also involve the MAPK pathway to modulate inflammatory responses.

Experimental Protocols

DSS-Induced Colitis Mouse Model

A widely used and reproducible model for inducing ulcerative colitis in mice involves the administration of dextran sulfate sodium (DSS) in their drinking water.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Partial Dopamine Agonists for Parkinson's Disease: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor control.[1][2] While levodopa remains the gold standard for treatment, long-term use is associated with motor complications.[3] Dopamine agonists offer an alternative therapeutic strategy, and partial dopamine agonists represent a refined approach to modulate the dopaminergic system.[4][5] Unlike full agonists, which provide maximal receptor stimulation, partial agonists act as modulators, providing stimulation in low dopamine states and attenuating excessive stimulation in high dopamine states.[6][7] This unique mechanism offers the potential for effective symptom management with a reduced risk of the side effects associated with full agonists, such as dyskinesias and impulse control disorders.[4][8] This guide provides an in-depth overview of the foundational research on partial dopamine agonists, focusing on their mechanism of action, key compounds, quantitative pharmacological data, and the experimental protocols used for their evaluation.

The Pharmacology of Partial Dopamine Agonism

Partial agonists, also referred to as dopamine system stabilizers, possess a dualistic property: they exhibit agonist activity at dopamine receptors in environments with low concentrations of endogenous dopamine, and they act as antagonists when dopamine levels are high.[6] This is because they bind to the receptor but elicit a submaximal response compared to the full agonist, dopamine.[7] In the dopamine-depleted state of Parkinson's disease, a partial agonist can provide sufficient receptor stimulation to improve motor symptoms.[7] Theoretically, this same mechanism could prevent the overstimulation that leads to complications like dyskinesia.[4]

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[9]

-

D1-like receptors are typically coupled to Gs/olf proteins, which stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[10] They are central to the "direct pathway" of the basal ganglia, which facilitates movement.[11]

-

D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP.[9][12] These receptors are key components of the "indirect pathway," which inhibits movement.[11]

The therapeutic effects of dopamine agonists in PD are mediated by the stimulation of these pathways to overcome the deficit of endogenous dopamine.[13]

Dopaminergic Signaling in the Basal Ganglia

The basal ganglia regulate movement through a balance between the direct and indirect pathways. In Parkinson's disease, the loss of dopamine disrupts this balance, leading to a net inhibition of movement. Partial agonists aim to restore this balance by selectively modulating D1-like and D2-like receptors.

Figure 1: Simplified diagram of the direct and indirect pathways in the basal ganglia.

Profile of Investigational Partial Dopamine Agonists

While several D2 partial agonists like aripiprazole, brexpiprazole, and cariprazine have been developed, their primary application is in treating schizophrenia.[14] More recently, research for Parkinson's disease has focused on selective partial agonists for the D1/D5 receptor subtype.

Tavapadon: A D1/D5-Selective Partial Agonist

Tavapadon is a novel, orally administered partial agonist that is highly selective for D1 and D5 receptors.[15][16] This selectivity is hypothesized to provide robust motor benefits by stimulating the direct pathway, while avoiding the adverse effects commonly associated with strong, repeated stimulation of D2/D3 receptors.[8][16] Preclinical and clinical evidence suggests that tavapadon may offer sustained and predictable motor control with a reduced risk of side effects like impulse control disorders, hallucinations, and excessive daytime sleepiness.[15][17]

Quantitative Pharmacological Data

The characterization of a partial agonist relies on quantitative measures of its interaction with dopamine receptor subtypes.

Receptor Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki), measures how tightly a drug binds to a receptor. A lower Ki value indicates a higher binding affinity.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |

| Apomorphine | 44 | 3.9 | 0.5 | 5.1 | 1.9 | [18] |

| Aripiprazole | >10,000 | 0.34 | 0.8 | 44 | 15 | [18] |

| Brexpiprazole | - | 0.3 | 1.1 | - | - | [14] |

| Cariprazine | - | 0.49 | 0.085 | - | - | [14] |

| Tavapadon | 87.2 (pEC50) | >10,000 | >10,000 | - | 6.20 (pEC50) | [19] |

| Note: Data is compiled from various sources and experimental conditions may differ. Some values for Tavapadon are presented as pEC50 from functional assays, which correlate with binding affinity. |

Clinical Efficacy of Tavapadon

Clinical trials have evaluated the efficacy of tavapadon in treating the motor symptoms of Parkinson's disease.

| Trial | Phase | Population | Key Outcome | Result | Reference |

| TEMPO-2 | 3 | Early-stage PD | Change in MDS-UPDRS Parts II & III | Significant improvement vs. placebo | [15][20] |

| TEMPO-3 | 3 | Advanced PD (on Levodopa) | Change in "ON" time without troublesome dyskinesia | 1.1-hour increase vs. placebo | [15][20] |

| TEMPO-3 | 3 | Advanced PD (on Levodopa) | Change in "OFF" time | 0.94-hour reduction vs. placebo | [15] |

| MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. |

Key Experimental Protocols

The development and characterization of partial dopamine agonists rely on a suite of standardized experimental procedures.

Radioligand Competition Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a test compound for a specific receptor subtype.[18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Preparation of Materials:

-

Cell Membranes: Utilize CHO or HEK293 cells engineered to stably express a specific human dopamine receptor subtype (e.g., D1, D2L).[18]

-

Radioligand: Select a high-affinity radiolabeled ligand, such as [³H]-Spiperone or [³H]-Raclopride.[18]

-

Test Compound: The unlabeled partial agonist being investigated.

-

Assay Buffer: A buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[18]

-

Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[18]

-

-

Assay Procedure:

-

The assay is typically run in a 96-well plate format.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.

-

Non-specific Binding (NSB) Wells: Contain the non-specific agent, radioligand, and membrane suspension.

-

Competition Wells: Contain serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Figure 2: General workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters, such as dopamine, and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[21][22] This is crucial for understanding how a drug affects neurotransmitter release and metabolism in a living system.

Methodology:

-

Animal Model: Use an established animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) or MPTP toxin models in rodents or non-human primates.[21]

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the striatum.[23]

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[22]

-

Allow for an equilibration period to achieve a stable baseline.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.[23]

-

Establish a stable baseline of dopamine levels over several collection periods.

-

-

Drug Administration: Administer the partial dopamine agonist (e.g., via subcutaneous injection or oral gavage).

-

Post-Drug Collection: Continue collecting dialysate samples to measure the drug's effect on dopamine release and metabolism over time.

-

Sample Analysis:

-

Analyze the concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[21]

-

-

Data Analysis:

-

Express the results as a percentage change from the baseline concentrations.

-

Analyze the time course of the drug's effect on neurotransmitter levels.

-

Figure 3: Experimental workflow for in vivo microdialysis in a Parkinson's model.

Conclusion and Future Directions

Partial dopamine agonists represent a sophisticated therapeutic strategy for Parkinson's disease, aiming to provide stable, modulated dopaminergic stimulation. The development of receptor-selective compounds like tavapadon, which targets the D1/D5 receptors of the direct pathway, highlights a promising direction for achieving robust motor control while potentially minimizing the adverse effects associated with D2/D3-receptor-focused therapies.[8][16] Foundational research, underpinned by rigorous quantitative pharmacology and in vivo target engagement studies, is essential for advancing these novel agents. Future research should continue to explore the long-term efficacy and safety of these compounds, their potential for biased signaling (functional selectivity), and their role in managing both motor and non-motor symptoms of Parkinson's disease.[24]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine Agonists | Parkinson's Foundation [parkinson.org]

- 6. medizinonline.com [medizinonline.com]

- 7. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]

- 8. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Dopamine Receptors and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]